Cas no 2228889-49-2 (2,4-Dimethyl-3-phenylpentanenitrile)
2,4-Dimethyl-3-phenylpentanenitrile Chemical and Physical Properties
Names and Identifiers
-
- 2,4-dimethyl-3-phenylpentanenitrile
- EN300-1876888
- 2228889-49-2
- 2,4-Dimethyl-3-phenylpentanenitrile
-
- Inchi: 1S/C13H17N/c1-10(2)13(11(3)9-14)12-7-5-4-6-8-12/h4-8,10-11,13H,1-3H3
- InChI Key: WWTXBTZUQIUVOI-UHFFFAOYSA-N
- SMILES: N#CC(C)C(C1C=CC=CC=1)C(C)C
Computed Properties
- Exact Mass: 187.136099547g/mol
- Monoisotopic Mass: 187.136099547g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 23.8Ų
2,4-Dimethyl-3-phenylpentanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1876888-0.05g |
2,4-dimethyl-3-phenylpentanenitrile |
2228889-49-2 | 0.05g |
$959.0 | 2023-05-23 | ||
| Enamine | EN300-1876888-0.1g |
2,4-dimethyl-3-phenylpentanenitrile |
2228889-49-2 | 0.1g |
$1005.0 | 2023-05-23 | ||
| Enamine | EN300-1876888-0.25g |
2,4-dimethyl-3-phenylpentanenitrile |
2228889-49-2 | 0.25g |
$1051.0 | 2023-05-23 | ||
| Enamine | EN300-1876888-0.5g |
2,4-dimethyl-3-phenylpentanenitrile |
2228889-49-2 | 0.5g |
$1097.0 | 2023-05-23 | ||
| Enamine | EN300-1876888-1.0g |
2,4-dimethyl-3-phenylpentanenitrile |
2228889-49-2 | 1g |
$1142.0 | 2023-05-23 | ||
| Enamine | EN300-1876888-2.5g |
2,4-dimethyl-3-phenylpentanenitrile |
2228889-49-2 | 2.5g |
$2240.0 | 2023-05-23 | ||
| Enamine | EN300-1876888-5.0g |
2,4-dimethyl-3-phenylpentanenitrile |
2228889-49-2 | 5g |
$3313.0 | 2023-05-23 | ||
| Enamine | EN300-1876888-10.0g |
2,4-dimethyl-3-phenylpentanenitrile |
2228889-49-2 | 10g |
$4914.0 | 2023-05-23 |
2,4-Dimethyl-3-phenylpentanenitrile Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 2,4-Dimethyl-3-phenylpentanenitrile
Comprehensive Guide to 2,4-Dimethyl-3-phenylpentanenitrile (CAS No. 2228889-49-2): Properties, Applications, and Market Insights
2,4-Dimethyl-3-phenylpentanenitrile (CAS No. 2228889-49-2) is a specialized organic compound widely recognized for its unique structural features and versatile applications in chemical synthesis. As a nitrile derivative, this compound plays a crucial role in the development of pharmaceutical intermediates, flavor and fragrance ingredients, and advanced materials. Its molecular formula, C13H17N, and distinct branched alkyl chain combined with a phenyl group make it a valuable building block in organic chemistry.
The growing demand for high-purity nitriles in research and industrial applications has placed 2,4-Dimethyl-3-phenylpentanenitrile in the spotlight. Researchers and manufacturers are increasingly exploring its potential in green chemistry and sustainable synthesis, aligning with global trends toward eco-friendly processes. This compound's stability and reactivity under mild conditions make it an attractive candidate for catalytic transformations and selective functionalization reactions.
From a physicochemical perspective, 2,4-Dimethyl-3-phenylpentanenitrile typically appears as a colorless to pale yellow liquid at room temperature, with a characteristic nitrile odor. Its boiling point and solubility profile make it suitable for various organic solvents, facilitating its use in different synthetic protocols. The compound's molecular weight of 187.28 g/mol and moderate polarity contribute to its diverse applications across multiple industries.
In the pharmaceutical sector, 2,4-Dimethyl-3-phenylpentanenitrile serves as a key intermediate for developing bioactive molecules and drug candidates. Its structural features allow for the creation of complex molecular architectures found in many CNS-active compounds and therapeutic agents. Recent studies have highlighted its potential in designing neuromodulators and enzyme inhibitors, addressing current healthcare challenges in neurology and metabolic disorders.
The flavor and fragrance industry extensively utilizes 2,4-Dimethyl-3-phenylpentanenitrile and related compounds to create unique olfactory profiles. Its chemical structure contributes to woody and amber-like notes, making it valuable in premium perfumery compositions and aroma chemicals. With increasing consumer demand for natural-inspired fragrances, this compound offers synthetic alternatives to rare or expensive natural materials.
From a market perspective, the global demand for specialty nitriles like 2,4-Dimethyl-3-phenylpentanenitrile continues to grow, driven by advancements in fine chemical synthesis and material science. Manufacturers are focusing on developing cost-effective production methods while maintaining high purity standards to meet the stringent requirements of pharmaceutical GMP and cosmetic-grade applications. The Asia-Pacific region has emerged as a significant production hub, with increasing investments in research and development of nitrile chemistry.
Quality control of 2,4-Dimethyl-3-phenylpentanenitrile involves rigorous analytical testing, including GC-MS analysis, HPLC purity assessment, and spectroscopic characterization. These measures ensure batch-to-batch consistency and compliance with international chemical standards. Storage recommendations typically include protection from moisture and prolonged exposure to air to maintain stability over extended periods.
Recent innovations in flow chemistry and continuous processing have opened new possibilities for the scalable production of 2,4-Dimethyl-3-phenylpentanenitrile. These technologies offer advantages in reaction efficiency, waste reduction, and energy savings, addressing key concerns in modern chemical manufacturing. Researchers are also exploring biocatalytic routes for nitrile synthesis, potentially offering more sustainable alternatives to traditional methods.
For laboratories and industrial users working with 2,4-Dimethyl-3-phenylpentanenitrile, proper handling procedures and safety measures should always be followed, despite its non-classified status. Standard laboratory PPE and ventilation systems are recommended when handling this chemical. Transportation typically follows general chemical safety guidelines for organic compounds.
The future outlook for 2,4-Dimethyl-3-phenylpentanenitrile appears promising, with potential applications emerging in electronic materials, liquid crystals, and specialty polymers. As synthetic methodologies advance and new functional derivatives are developed, this compound is likely to find expanded uses in cutting-edge technologies and innovative material systems. Ongoing research into its structure-activity relationships may uncover additional valuable properties for specialized applications.
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